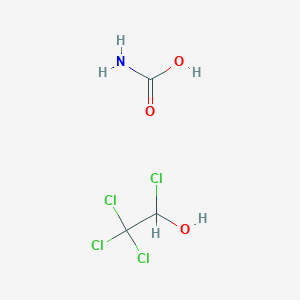

Carbamic acid;1,2,2,2-tetrachloroethanol

Description

Properties

CAS No. |

61351-41-5 |

|---|---|

Molecular Formula |

C3H5Cl4NO3 |

Molecular Weight |

244.9 g/mol |

IUPAC Name |

carbamic acid;1,2,2,2-tetrachloroethanol |

InChI |

InChI=1S/C2H2Cl4O.CH3NO2/c3-1(7)2(4,5)6;2-1(3)4/h1,7H;2H2,(H,3,4) |

InChI Key |

YYAUFIRWGMTRAP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)(Cl)Cl)(O)Cl.C(=O)(N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Carbamate Esters

Carbamate esters are widely used in agrochemicals and pharmaceuticals. Below is a comparative analysis:

Key Observations :

Chlorinated Alcohols and Their Derivatives

1,2,2,2-Tetrachloroethanol is structurally related to other chlorinated alcohols:

Key Observations :

- The additional chlorine in 1,2,2,2-tetrachloroethanol increases molecular weight and boiling point compared to 2,2,2-trichloroethanol.

- Both compounds are metabolized to glucuronides, suggesting that the hypothetical carbamate ester may undergo similar detoxification pathways .

Stability and Reactivity

Carbamic acid derivatives are sensitive to hydrolysis, especially under alkaline conditions. For example:

- Carbamic acid salts : Decompose to release CO₂ and amines .

- Chlorinated carbamates : Electron-withdrawing Cl groups may slow hydrolysis due to reduced nucleophilic attack but increase photolytic degradation in sunlight.

The hypothetical compound’s stability would depend on the steric and electronic effects of the tetrachloroethyl group. Comparative hydrolysis rates (estimated):

| Compound | Hydrolysis Half-Life (pH 7, 25°C) |

|---|---|

| Carbaryl | ~30 days |

| Hypothetical carbamate | ~15–20 days (estimated) |

| Aldicarb | ~7 days |

Toxicological and Environmental Considerations

- Toxicity: Chlorinated carbamates may release tetrachloroethanol upon hydrolysis, which is associated with central nervous system depression in mammals . Carbamic acid itself is less toxic but can decompose into ammonia under certain conditions .

- However, the ester’s moderate hydrolysis rate may reduce long-term persistence compared to fully halogenated compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing carbamic acid derivatives with 1,2,2,2-tetrachloroethanol substituents, and how can reaction efficiency be optimized?

Synthesis typically involves reacting 1,2,2,2-tetrachloroethanol with carbamoyl chlorides or isocyanates under controlled conditions. For example, nucleophilic substitution using carbamoyl chlorides in anhydrous dichloromethane with triethylamine as a base yields moderate efficiencies (40–60%) . Key optimization strategies include:

- Moisture control : Schlenk techniques or molecular sieves to exclude water.

- Catalysis : Tetrabutylammonium bromide as a phase-transfer catalyst to enhance reaction kinetics.

- Monitoring : Thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane 1:4) and FT-IR for tracking carbonyl (1720 cm⁻¹) and N-H (3300 cm⁻¹) stretches .

Q. What analytical techniques are most effective for confirming the structural integrity of carbamic acid-tetrachloroethanol adducts?

A multi-technique approach is critical:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ions (e.g., [M+H]⁺ at m/z 311.94731 for C₃H₆Cl₄NO₂; resolution >30,000) .

- NMR spectroscopy : ¹H NMR in deuterated DMSO identifies carbamate NH (δ 8.2–8.5 ppm) and tetrachloroethyl CH₂Cl groups (δ 4.5–4.8 ppm) .

- X-ray crystallography : Resolves stereochemistry if single crystals form.

- Thermal analysis : Differential scanning calorimetry (DSC) reveals decomposition temperatures (150–180°C for similar carbamates) .

Advanced Research Questions

Q. How does solvent polarity influence the kinetic stability of carbamic acid-tetrachloroethanol derivatives during long-term storage?

Solvent polarity affects degradation pathways:

- Aprotic solvents (log P > 1, e.g., dichloromethane): Stabilize derivatives (t₁/₂ > 6 months at -20°C).

- Polar aprotic solvents (e.g., DMSO): Accelerate hydrolysis via hydrogen bonding with carbamate NH (t₁/₂ ≈ 72 hours at 25°C) .

Stabilization protocols : - Store in anhydrous CH₂Cl₂ with 3Å molecular sieves at -80°C.

- Add butylated hydroxytoluene (BHT; 0.1% w/v) to inhibit oxidation.

- Monitor degradation via FT-IR carbonyl band shifts (>20 cm⁻¹ indicates >5% hydrolysis) .

Q. What experimental approaches resolve contradictions in vibrational spectra assignments for carbamic acid-tetrachloroethanol complexes?

Spectral discrepancies arise from polymorphism or solvent interactions. Resolution strategies include:

- Variable-temperature FT-IR (25°C to -50°C): Differentiates conformational isomers through band narrowing .

- Raman spectroscopy with DFT calculations (B3LYP/6-311++G(d,p)): Assigns vibrational modes with <5 cm⁻¹ error .

- Isotopic substitution : ¹⁵N-labeled carbamates clarify NH bending modes (δNH ≈ 650 cm⁻¹).

- Synchrotron X-ray powder diffraction : Identifies crystal polymorphs via Rietveld refinement .

Q. What mechanistic insights explain the reactivity of carbamic acid-tetrachloroethanol adducts in nucleophilic environments?

The electron-withdrawing tetrachloroethyl group enhances carbamate carbonyl reactivity:

- Kinetic studies (stopped-flow UV-Vis at λ = 280 nm): Reveal a two-step mechanism—(1) rapid tetrahedral intermediate formation (k₁ ≈ 10³ M⁻¹s⁻¹ in NaOH), followed by (2) C-O bond cleavage (k₂ ≈ 10⁻² s⁻¹) .

- Computational modeling (MP2/cc-pVTZ): Shows a 15 kcal/mol activation barrier for hydroxide attack, stabilized by chlorine lone-pair conjugation .

- Hammett plots : Quantify substituent effects (ρ = +2.1 for para-substituted aryl carbamates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.